Cas no 2229337-64-6 ((4-cyanothiophen-2-yl)methanesulfonyl chloride)
(4-cyanothiophen-2-yl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- (4-cyanothiophen-2-yl)methanesulfonyl chloride
- 2229337-64-6
- EN300-2002964
-
- Inchi: 1S/C6H4ClNO2S2/c7-12(9,10)4-6-1-5(2-8)3-11-6/h1,3H,4H2
- InChI Key: CIOQHGGYFULUEE-UHFFFAOYSA-N
- SMILES: ClS(CC1=CC(C#N)=CS1)(=O)=O
Computed Properties
- Exact Mass: 220.9371984g/mol
- Monoisotopic Mass: 220.9371984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 94.6Ų
(4-cyanothiophen-2-yl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002964-0.05g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 0.05g |
$1261.0 | 2023-09-16 | ||
| Enamine | EN300-2002964-0.1g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 0.1g |
$1320.0 | 2023-09-16 | ||
| Enamine | EN300-2002964-0.25g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 0.25g |
$1381.0 | 2023-09-16 | ||
| Enamine | EN300-2002964-0.5g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 0.5g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-2002964-1.0g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 1g |
$1500.0 | 2023-05-26 | ||
| Enamine | EN300-2002964-2.5g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 2.5g |
$2940.0 | 2023-09-16 | ||
| Enamine | EN300-2002964-5.0g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 5g |
$4349.0 | 2023-05-26 | ||
| Enamine | EN300-2002964-10.0g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 10g |
$6450.0 | 2023-05-26 | ||
| Enamine | EN300-2002964-1g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 1g |
$1500.0 | 2023-09-16 | ||
| Enamine | EN300-2002964-5g |
(4-cyanothiophen-2-yl)methanesulfonyl chloride |
2229337-64-6 | 5g |
$4349.0 | 2023-09-16 |
(4-cyanothiophen-2-yl)methanesulfonyl chloride Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (4-cyanothiophen-2-yl)methanesulfonyl chloride
Comprehensive Overview of (4-cyanothiophen-2-yl)methanesulfonyl chloride (CAS No. 2229337-64-6) and Its Applications
The compound (4-cyanothiophen-2-yl)methanesulfonyl chloride (CAS No. 2229337-64-6) is a specialized sulfonyl chloride derivative that has garnered significant attention in the fields of organic synthesis and pharmaceutical intermediates. With its unique molecular structure featuring a cyanothiophene moiety, this compound serves as a versatile building block for the development of advanced heterocyclic compounds. Its applications span across drug discovery, material science, and agrochemical research, making it a subject of interest for researchers and industry professionals alike.
In recent years, the demand for high-purity sulfonyl chlorides like (4-cyanothiophen-2-yl)methanesulfonyl chloride has surged, driven by advancements in small-molecule therapeutics and bioconjugation techniques. The compound's reactive sulfonyl chloride group enables efficient coupling reactions, which are critical for constructing complex molecular architectures. This property aligns with the growing trend of click chemistry and covalent inhibitor design, addressing key challenges in targeted drug delivery and enzyme inhibition.
One of the most compelling aspects of CAS No. 2229337-64-6 is its role in the synthesis of thiophene-based scaffolds, which are prevalent in FDA-approved drugs and biologically active compounds. The cyanothiophene unit enhances the compound's electronic properties, making it valuable for designing fluorescent probes and organic semiconductors. Researchers are also exploring its potential in photodynamic therapy and molecular imaging, leveraging its ability to interact with light-sensitive systems.
The synthesis and handling of (4-cyanothiophen-2-yl)methanesulfonyl chloride require stringent quality control measures to ensure consistency in batch-to-batch performance. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. These protocols are essential for meeting the rigorous standards of GMP-compliant production, particularly in pharmaceutical manufacturing.
From an environmental perspective, the development of sustainable synthetic routes for CAS No. 2229337-64-6 is a focal point in modern green chemistry initiatives. Innovations such as catalytic processes and solvent-free reactions are being investigated to minimize waste and energy consumption. This aligns with the broader industry shift toward eco-friendly chemical production, a topic frequently searched by professionals in process chemistry and regulatory affairs.
In conclusion, (4-cyanothiophen-2-yl)methanesulfonyl chloride (CAS No. 2229337-64-6) represents a critical tool in contemporary chemical research and industrial applications. Its multifaceted utility underscores the importance of continued investment in specialty chemicals and innovative synthetic methodologies. As the scientific community explores new frontiers in precision medicine and functional materials, compounds like this will remain at the forefront of cutting-edge discoveries.
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